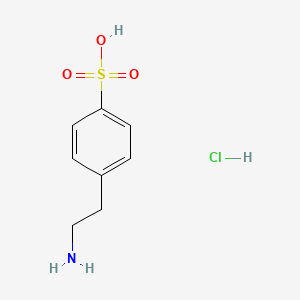

4-(2-Aminoethyl)benzenesulfonic acid hydrochloride

CAS No.: 1245700-93-9

Cat. No.: VC7835311

Molecular Formula: C8H12ClNO3S

Molecular Weight: 237.70

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1245700-93-9 |

|---|---|

| Molecular Formula | C8H12ClNO3S |

| Molecular Weight | 237.70 |

| IUPAC Name | 4-(2-aminoethyl)benzenesulfonic acid;hydrochloride |

| Standard InChI | InChI=1S/C8H11NO3S.ClH/c9-6-5-7-1-3-8(4-2-7)13(10,11)12;/h1-4H,5-6,9H2,(H,10,11,12);1H |

| Standard InChI Key | QQWBHFBIGBXMRG-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CCN)S(=O)(=O)O.Cl |

| Canonical SMILES | C1=CC(=CC=C1CCN)S(=O)(=O)O.Cl |

Introduction

Identification and Structural Characteristics

Chemical Identity

4-(2-Aminoethyl)benzenesulfonic acid hydrochloride is systematically named as 4-(2-aminoethyl)benzenesulfonic acid hydrochloric salt. Its International Union of Pure and Applied Chemistry (IUPAC) name is 4-(2-aminoethyl)benzenesulfonic acid; hydrochloride, and it is alternatively referred to as benzenesulfonic acid, 4-(2-aminoethyl)-, hydrochloride (1:1) . The compound’s CAS registry number, 1245700-93-9, ensures unambiguous identification across scientific databases.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 237.704 g/mol |

| Exact Mass | 237.022644 g/mol |

| PSA (Polar Surface Area) | 88.77 Ų |

| LogP (Partition Coefficient) | 3.02 |

| HS Code | 2921199090 |

The compound’s polar surface area (88.77 Ų) suggests moderate solubility in polar solvents, while its LogP value of 3.02 indicates some lipophilicity, likely due to the aromatic benzene ring and hydrophobic ethylamine chain .

Structural Analysis

The molecule consists of a benzene ring with two functional groups:

-

A sulfonic acid group (-SOH) at the 4-position, which confers strong acidity and water solubility.

-

A 2-aminoethyl group (-CHCHNH) at the 1-position, which is protonated to form a hydrochloride salt (-CHCHNHCl) .

The hydrochloride salt form enhances the compound’s stability and crystallinity, making it suitable for storage and handling in industrial settings.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-(2-Aminoethyl)benzenesulfonic acid hydrochloride typically follows a multi-step protocol derived from methods used for analogous sulfonamide compounds . A representative pathway involves:

-

Sulfonation of Ethylbenzene Derivatives:

Chlorosulfonic acid reacts with 4-ethylaniline to introduce the sulfonic acid group, forming 4-ethylbenzenesulfonyl chloride. This intermediate is highly reactive and prone to hydrolysis, necessitating controlled conditions . -

Amination and Salt Formation:

The sulfonyl chloride intermediate undergoes nucleophilic substitution with ethylenediamine, followed by hydrochloric acid treatment to precipitate the hydrochloride salt. Yields are optimized by adjusting reaction temperatures (typically 0–5°C) and stoichiometric ratios of ammonia and HCl .

Table 2: Representative Reaction Conditions

| Step | Reagent | Temperature | Key Intermediate |

|---|---|---|---|

| 1 | Chlorosulfonic acid | 0–5°C | 4-Ethylbenzenesulfonyl chloride |

| 2 | Aqueous ammonia | 25°C | 4-(2-Aminoethyl)benzenesulfonamide |

| 3 | Hydrochloric acid | 25°C | Target compound |

Industrial-Scale Production

On an industrial scale, the process is modified to enhance efficiency:

-

Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) improve reaction homogeneity .

-

Catalysis: Lewis acids such as aluminum chloride may accelerate sulfonation steps .

-

Purification: Crystallization from ethanol-water mixtures yields high-purity product (>98%) .

Applications and Functional Utility

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing protease inhibitors and receptor antagonists. Its sulfonic acid group facilitates binding to cationic residues in enzyme active sites, while the aminoethyl moiety enables further functionalization via amide or Schiff base formation .

Industrial Uses

-

Surfactants: The sulfonic acid group enhances hydrophilicity, making the compound suitable for anionic surfactants in detergents .

-

Corrosion Inhibitors: Adsorbs onto metal surfaces via sulfonate and amine groups, forming protective layers .

Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume